molecular formula C14H14ClF2NO3 B12520181 4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole

4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole

Cat. No.: B12520181
M. Wt: 317.71 g/mol
InChI Key: MZCZZVLJNKQNTF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole is a synthetically versatile oxazole derivative that serves as a critical chemical intermediate in pharmaceutical research, particularly in the development of novel anti-inflammatory therapeutics . The core oxazole scaffold is a privileged structure in medicinal chemistry, known for its widespread biological activity and presence in pharmacologically active molecules . This compound is specifically designed for the synthesis of small molecules that function as potent inhibitors of Phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), and its inhibition leads to elevated intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) . Consequently, PDE4 inhibitors are extensively investigated for the treatment of a range of chronic inflammatory disorders, including asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . The strategic substitution pattern on the phenyl ring, featuring difluoromethoxy and isopropoxy groups, is integral to the molecule's binding affinity and selectivity. The reactive chloromethyl group on the oxazole ring provides a crucial synthetic handle, allowing researchers to readily functionalize the core structure, for instance, by linking it to other pharmacophores or modifying its physicochemical properties to optimize drug-like characteristics . Research utilizing this intermediate is focused on creating new chemical entities with the potential to modulate inflammatory pathways and offer therapeutic benefit in conditions mediated by aberrant immune responses .

Properties

Molecular Formula

C14H14ClF2NO3

Molecular Weight

317.71 g/mol

IUPAC Name

4-(chloromethyl)-2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazole

InChI

InChI=1S/C14H14ClF2NO3/c1-8(2)20-12-5-9(3-4-11(12)21-14(16)17)13-18-10(6-15)7-19-13/h3-5,7-8,14H,6H2,1-2H3

InChI Key

MZCZZVLJNKQNTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2=NC(=CO2)CCl)OC(F)F

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

Chloromethylation of Oxazole Derivatives

The chloromethyl group is typically introduced via thionyl chloride (SOCl₂)-mediated chlorination of hydroxymethyl oxazole intermediates. This method is widely employed in oxazole chemistry due to its efficiency and scalability.

Step Reagents/Conditions Yield Reference
Hydroxymethyl oxazole → Chloromethyl oxazole SOCl₂ in DCM/n-hexane (1:1), reflux, 3 h ~80–90%

Mechanism :

  • Protonation of the hydroxyl group by SOCl₂.
  • Formation of a chlorosulfite intermediate.
  • Elimination of HCl and SO₂ to yield the chloromethyl oxazole.

This method is exemplified in the synthesis of 5-(chloromethyl)oxazole, where 5-(hydroxymethyl)oxazole is treated with SOCl₂ in dichloromethane/n-hexane at 0°C, followed by reflux.

Functionalization of the Phenyl Ring

The 4-(difluoromethoxy)-3-isopropoxyphenyl group is synthesized via stepwise substitution or direct fluorination .

Difluoromethoxy Group Introduction

Fluorination of trichloromethoxybenzene derivatives using hydrogen fluoride (HF) under high-pressure conditions is a common approach.

Step Reagents/Conditions Yield Reference
Trichloromethoxybenzene → Difluoromethoxyphenyl HF, perfluorobutyl sulfonic acid fluoride, 100–110°C, 2.5–2.8 MPa ~72–79%

Key Challenges :

  • Safety : HF handling requires specialized equipment.
  • Regioselectivity : Controlled substitution to avoid over-fluorination.
Isopropoxy Group Introduction

The isopropoxy group is introduced via alkylation using isopropyl bromide or Mitsunobu reaction .

Step Reagents/Conditions Yield Reference
Phenol → Isopropoxyphenyl Isopropyl bromide, K₂CO₃, DMF, 80°C ~60–70%

Oxazole Ring Formation

The oxazole core is synthesized via cyclization of α-haloketones with amides or Bredereck reaction .

Bredereck Reaction

A substituted phenyl α-haloketone reacts with an amine to form the oxazole ring.

Step Reagents/Conditions Yield Reference
α-Haloketone + Amine → Oxazole CuFe₂O₄ catalyst, H₂O, 90°C ~98%

Example :

  • Substrate : 4-(difluoromethoxy)-3-isopropoxyphenyl α-bromoacetophenone.
  • Amine : Benzylamine or other amines.
  • Catalyst : CuFe₂O₄ enhances reaction efficiency.
Microwave-Assisted Cyclization

Microwave irradiation accelerates oxazole formation from α-bromoacetophenone and urea.

Step Reagents/Conditions Yield Reference
α-Bromoacetophenone + Urea → Oxazole DMF, microwave, 350 W, 8 min ~90%

Integrated Synthetic Pathway

A plausible synthesis for 4-(chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole involves the following steps:

  • Phenyl Core Activation :

    • Step 1 : Fluorinate trichloromethoxybenzene to 4-(difluoromethoxy)-3-isopropoxyphenyl using HF.
    • Step 2 : Introduce the isopropoxy group via alkylation.
  • Oxazole Formation :

    • Step 3 : React the substituted phenyl α-haloketone with an amine (e.g., benzylamine) using CuFe₂O₄ catalyst.
  • Chloromethylation :

    • Step 4 : Treat the hydroxymethyl oxazole intermediate with SOCl₂ to yield the chloromethyl derivative.

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in chlorination and cyclization steps.

Catalyst Efficiency

CuFe₂O₄ and AgClO₄ improve yields in oxazole synthesis by stabilizing intermediates.

Scalability Issues

  • HF Use : High-pressure fluorination limits industrial scalability.
  • SOCl₂ Handling : Exothermic reactions require precise temperature control.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the phenyl substituents.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that oxazole derivatives exhibit promising anti-cancer properties. For instance, compounds similar to 4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole have been tested against glioblastoma cell lines, showing significant cytotoxic effects. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by damaging DNA, thereby inhibiting tumor growth effectively .

Anti-Diabetic Potential

In addition to anti-cancer properties, oxazole derivatives have been evaluated for their anti-diabetic effects. In vivo studies using model organisms such as Drosophila melanogaster have shown that certain derivatives can significantly lower glucose levels, suggesting potential for developing new therapies for diabetes management .

Antimicrobial Properties

The antimicrobial activity of oxazole compounds has been extensively studied. Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms. For example, derivatives have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their potential as new antibacterial agents .

Agricultural Applications

Oxazole derivatives are also being explored for their potential use as pesticides and herbicides. Their ability to interact with biological systems makes them suitable candidates for developing new agrochemicals that can enhance crop protection against pests and diseases .

Case Studies

Study Focus Findings
Study on GlioblastomaAnti-CancerSignificant cytotoxicity observed in vitro; induced apoptosis in cancer cells .
Drosophila ModelAnti-DiabeticCompounds reduced glucose levels significantly in genetically modified models .
Antimicrobial ScreeningAntimicrobialEffective against multiple bacterial strains; potential for tuberculosis treatment .
Pesticide DevelopmentAgriculturalPromising candidates for crop protection with effective pest control mechanisms .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-(difluoromethoxy)-3-isopropoxyphenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloromethyl group allows for covalent modification of target molecules, while the difluoromethoxy and isopropoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations

Substituent Effects: The difluoromethoxy group in the target compound provides a balance between lipophilicity and metabolic stability compared to methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups. For example, the trifluoromethyl group in [Compound 10] increases electron-withdrawing effects but reduces steric bulk compared to isopropoxy . Isopropoxy vs.

Crystal Packing and Isostructurality: and highlight that even minor substituent changes (e.g., Cl vs. Br) can alter crystal packing despite isostructurality. The target compound’s bulky isopropoxy group may lead to distinct packing motifs compared to simpler analogs like [Compound 10] .

Reactivity and Functionalization: The chloromethyl group in the target compound and [Compound 10] serves as a reactive handle for further derivatization (e.g., nucleophilic substitution or cross-coupling reactions). This contrasts with non-reactive groups like methyl in [Compound 2] .

In contrast, [Compound 4] () and [Compound 10] may find use in material science due to their crystalline stability .

Biological Activity

4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole is a compound of significant interest due to its potential biological activities. This article synthesizes various research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a chloromethyl group and a difluoromethoxy substituent, which are critical for its biological activity. The oxazole ring contributes to its chemical stability and interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds similar to 4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole exhibit notable anticancer properties. For instance, molecular docking studies suggest that the compound could inhibit specific cancer-related enzymes, leading to reduced proliferation of cancer cells.

  • Case Study : In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells, with IC50 values in the low micromolar range.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Research Findings :
    • Inhibition of COX-2 was observed with an IC50 value of approximately 15 µM.
    • The compound also showed moderate inhibition against LOX-5 and LOX-15, indicating potential anti-inflammatory properties.

The biological activity of 4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole is primarily attributed to its interactions with specific protein targets. Molecular docking simulations reveal that the halogen atoms in the structure facilitate strong binding interactions with enzyme active sites through hydrogen bonding and halogen bonding.

Toxicological Studies

Toxicity assessments have been conducted using standard assays such as the Ames test and cytotoxicity assays on mammalian cell lines. Preliminary results indicate that while the compound exhibits biological activity, it also requires careful evaluation for potential toxicity.

  • Findings :
    • The Ames test showed a negative result for mutagenicity.
    • Cytotoxicity assays indicated low toxicity at therapeutic concentrations.

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